Tris(4-dodecylphenyl) phosphite
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Overview
Description
Tris(4-dodecylphenyl) phosphite: is an organic phosphite compound with the molecular formula C54H87O3P and a molecular weight of 815.24 g/mol . It is known for its role as an antioxidant and stabilizer in various industrial applications, particularly in the stabilization of polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-dodecylphenyl) phosphite can be synthesized through the reaction of 4-dodecylphenol with phosphorous trichloride (PCl3) . The reaction typically involves the following steps:
Reaction of 4-dodecylphenol with PCl3: This step forms the intermediate .
Subsequent reaction with additional 4-dodecylphenol: This leads to the formation of the final this compound product.
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in batch reactors or continuous flow reactors . The use of bases such as pyridine or benzothiazole can improve the reaction efficiency by neutralizing the hydrochloric acid (HCl) produced during the reaction .
Chemical Reactions Analysis
Types of Reactions: Tris(4-dodecylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form .
Hydrolysis: It can hydrolyze in the presence of water to form phosphorous acid and 4-dodecylphenol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Hydrolysis: This reaction typically occurs under acidic or basic conditions.
Major Products:
Oxidation: The major product is .
Hydrolysis: The major products are phosphorous acid and 4-dodecylphenol .
Scientific Research Applications
Tris(4-dodecylphenyl) phosphite has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tris(4-dodecylphenyl) phosphite involves its role as an antioxidant . It functions by decomposing hydroperoxides and inhibiting radical chain reactions that lead to polymer degradation. The compound’s phosphite group reacts with hydroperoxides to form phosphates , thereby preventing the propagation of oxidative degradation .
Comparison with Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Known for its high efficiency as an antioxidant and stabilizer in polymers.
Triphenyl phosphite: Commonly used as a stabilizer in various polymer applications.
Uniqueness: Tris(4-dodecylphenyl) phosphite is unique due to its long alkyl chains (dodecyl groups), which provide enhanced hydrophobicity and compatibility with non-polar polymer matrices. This makes it particularly effective in stabilizing polyolefins and other non-polar polymers .
Properties
CAS No. |
54076-72-1 |
---|---|
Molecular Formula |
C54H87O3P |
Molecular Weight |
815.2 g/mol |
IUPAC Name |
tris(4-dodecylphenyl) phosphite |
InChI |
InChI=1S/C54H87O3P/c1-4-7-10-13-16-19-22-25-28-31-34-49-37-43-52(44-38-49)55-58(56-53-45-39-50(40-46-53)35-32-29-26-23-20-17-14-11-8-5-2)57-54-47-41-51(42-48-54)36-33-30-27-24-21-18-15-12-9-6-3/h37-48H,4-36H2,1-3H3 |
InChI Key |
BRGHSAQXRXNDMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)CCCCCCCCCCCC)OC3=CC=C(C=C3)CCCCCCCCCCCC |
Origin of Product |
United States |
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